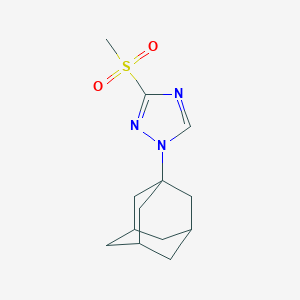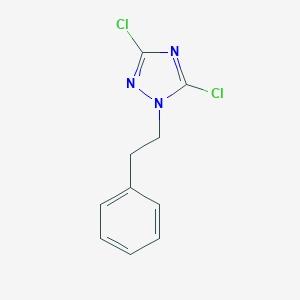![molecular formula C17H22N2O4 B249449 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, also known as DOPA, is a synthetic amino acid derivative. DOPA has been widely used in scientific research due to its unique biochemical and physiological effects.
Mecanismo De Acción
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid works by inhibiting the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. Melanin is responsible for the pigmentation of skin, hair, and eyes. By inhibiting the activity of tyrosinase, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid reduces the production of melanin, leading to a lightening of the skin. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of tyrosinase and induce apoptosis in cancer cells, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid does have some limitations. It is highly toxic, and must be handled with care. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. One area of interest is the development of new skin whitening agents based on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. Another area of interest is the development of new drugs for the treatment of cancer based on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. In addition, further research is needed to fully understand the biochemical and physiological effects of 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, and to explore its potential applications in other areas of medicine and biotechnology.
Métodos De Síntesis
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a pyrrolidinone intermediate. The pyrrolidinone intermediate is then reacted with 4-chloro-2-nitroaniline to form the key intermediate, which is then reduced to 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been extensively used in scientific research due to its ability to selectively inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been used in the development of skin whitening agents, as well as in the treatment of hyperpigmentation disorders such as melasma. In addition, 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been used in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-oxo-5-[4-(2-oxopyrrolidin-1-yl)anilino]pentanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,11-16(22)23)10-14(20)18-12-5-7-13(8-6-12)19-9-3-4-15(19)21/h5-8H,3-4,9-11H2,1-2H3,(H,18,20)(H,22,23) |
Clave InChI |
HDPKBAFUWIONOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)